molecular formula C10H10N2 B2482122 3-Methylisoquinolin-8-amine CAS No. 80066-65-5

3-Methylisoquinolin-8-amine

Cat. No. B2482122
Key on ui cas rn: 80066-65-5
M. Wt: 158.204
InChI Key: RXCINQIXGSTFHC-UHFFFAOYSA-N
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Patent
US04363909

Procedure details

A catalyst consisting of palladium-on-carbon (3/97 by weight; 5 g) is added to a solution of 5-bromo-3-methyl-8-nitroisoquinoline (10.8 g) in ethanol (200 cc). The suspension is stirred, whilst heating to the reflux temperature under a nitrogen atmosphere, and hydrazine hydrate (25 cc) is added dropwise in the course of 30 minutes. The mixture is then heated under reflux for a further 2 hours. The suspension is filtered hot through diatomaceous silica and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. The residue is dissolved in 0.5 N aqueous hydrochloric acid (200 cc) and the resulting solution is extracted with methylene chloride (2×50 cc). The aqueous phase is then rendered alkaline to pH 10 by addition of sodium hydroxide and is extracted with methylene chloride (3×150 cc). The organic extracts are combined, washed with water, dried over magnesium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. to yield 8-amino-3-methylisoquinoline (4.4 g), which is a beige solid, m.p.=175° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[C:5]([CH3:15])[N:6]=[CH:7]2.O.NN>C(O)C.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][CH:2]=[C:3]2[C:8]=1[CH:7]=[N:6][C:5]([CH3:15])=[CH:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
BrC1=C2C=C(N=CC2=C(C=C1)[N+](=O)[O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst heating to the reflux temperature under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension is filtered hot through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 0.5 N aqueous hydrochloric acid (200 cc)
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with methylene chloride (2×50 cc)
ADDITION
Type
ADDITION
Details
by addition of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride (3×150 cc)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C=C(N=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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